Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that contains a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a pyrrole derivative in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-c]pyridine core .
Scientific Research Applications
Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-c]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.
Uniqueness
Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-9-8-15(12(16)17-13(2,3)4)11-7-14-6-5-10(9)11/h5-8H,1-4H3 |
InChI Key |
BTZCBXMUHXGVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CN=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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